(2Z)-2-[(butanoyloxy)imino]-N-(2-chlorophenyl)-2H-chromene-3-carboxamide
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Overview
Description
[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is a complex organic compound with significant potential in various scientific fields This compound features a chromenylidene core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE typically involves a multi-step process. One common method includes the reaction of 2-chlorophenyl isocyanate with a chromenylidene derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at room temperature to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of [(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[(2Z)-3-[(2-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide: Contains a similar carbamoyl group but with a different core structure.
Uniqueness
[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is unique due to its specific combination of a chromenylidene core and a chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H17ClN2O4 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
[(Z)-[3-[(2-chlorophenyl)carbamoyl]chromen-2-ylidene]amino] butanoate |
InChI |
InChI=1S/C20H17ClN2O4/c1-2-7-18(24)27-23-20-14(12-13-8-3-6-11-17(13)26-20)19(25)22-16-10-5-4-9-15(16)21/h3-6,8-12H,2,7H2,1H3,(H,22,25)/b23-20- |
InChI Key |
DCVSPFMZBKDLID-ATJXCDBQSA-N |
Isomeric SMILES |
CCCC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
CCCC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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